1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
CAS No.: 899750-07-3
Cat. No.: VC11875700
Molecular Formula: C22H22ClN3O
Molecular Weight: 379.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899750-07-3 |
|---|---|
| Molecular Formula | C22H22ClN3O |
| Molecular Weight | 379.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C22H22ClN3O/c23-19-10-8-18(9-11-19)21-20-7-4-14-25(20)15-16-26(21)22(27)24-13-12-17-5-2-1-3-6-17/h1-11,14,21H,12-13,15-16H2,(H,24,27) |
| Standard InChI Key | GLHMVPSUFVANBS-UHFFFAOYSA-N |
| SMILES | C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4 |
| Canonical SMILES | C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4 |
Introduction
1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound featuring a pyrrolo[1,2-a]pyrazine core structure. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-phenylethyl moiety attached to a carboxamide functional group. The molecular formula of this compound is C19H19ClN4O, with a molecular weight of approximately 348.84 g/mol.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through several methods, typically involving the reaction of appropriate pyrrolo[1,2-a]pyrazine derivatives with chlorophenyl and phenylethyl reagents. The choice of solvents and reaction conditions is crucial for optimizing yields and purity.
Chemical Reactivity
The chemical reactivity of 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be explored through various reactions typical for amides and heterocycles. Potential reactions include nucleophilic substitutions, electrophilic additions, and metal-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine | Basic scaffold | Lacks substituents |
| 1-(4-fluorophenyl)-N-(2-phenylethyl)-pyrrolo[1,2-a]pyrazine | Fluorinated variant | Different halogen |
| N-(4-chlorophenyl)acetamide | Simple amide | No heterocyclic structure |
| 3-(4-chlorophenyl)pyrrole | Pyrrole derivative | Different heterocycle |
The unique combination of the pyrrolo[1,2-a]pyrazine framework with specific substituents (chlorophenyl and phenylethyl) distinguishes this compound from others in its class, potentially contributing to unique biological properties and therapeutic applications.
Future Research Directions
Further research is needed to fully explore the biological activities and therapeutic potential of 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide. This includes in vitro and in vivo studies to assess its efficacy and safety as a potential drug candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume